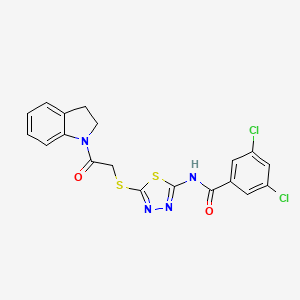

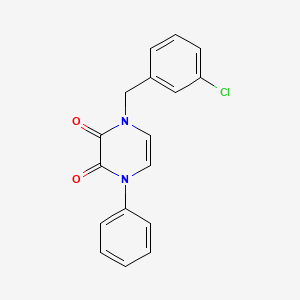

![molecular formula C14H12ClFN4O B2365023 N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097867-11-1](/img/structure/B2365023.png)

N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for “N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine” are not available in the search results, similar compounds have been synthesized via various methods. For instance, a series of novel α-aminophosphonates derivatives were synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation .科学的研究の応用

Synthetic Chemistry

Azetidines, including N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine, are immensely reactive and have significant potential in synthetic chemistry . They are ubiquitous in natural products and important in medicinal chemistry . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable .

Catalytic Processes

Azetidines are also used in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions . They represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .

Organic Synthesis

In the field of organic synthesis, azetidines are used in the synthetic transformations of C-3 functionalized azetidin-2-ones leading towards the synthesis of functionally decorated heterocyclic compounds .

Preparation of Functionally Enriched Heterocyclic Scaffolds

Azetidines are utilized in the β-lactam synthon protocol for the preparation of functionally enriched heterocyclic scaffolds having biological relevance .

Designing Synthetic Conjugates of Medicinally Active Compounds

Researchers are working on designing synthetic conjugates of medicinally active compounds using azetidines to architect novel hybrid pharmacophores with higher potential and efficacy as compared to their analogues .

Agriculture: Reduction of Radial Fruit Cracking

In agriculture, forchlorfenuron, a compound structurally similar to N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine, has been used to reduce radial fruit cracking during tomato production under a rain shelter . The reduction of radial fruit cracking by forchlorfenuron spraying was regarded as attributable to the increase in cell numbers near the fruit epidermis .

特性

IUPAC Name |

(2-chloro-4-fluorophenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFN4O/c15-12-6-9(16)3-4-11(12)14(21)20-7-10(8-20)18-13-2-1-5-17-19-13/h1-6,10H,7-8H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZVEXXBWWNBIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)NC3=NN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

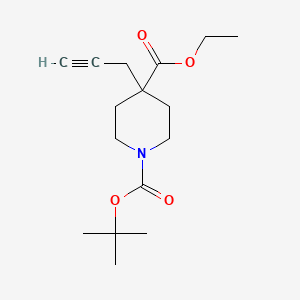

![4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2364942.png)

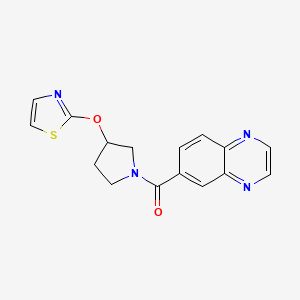

![N-[(4-chlorophenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B2364947.png)

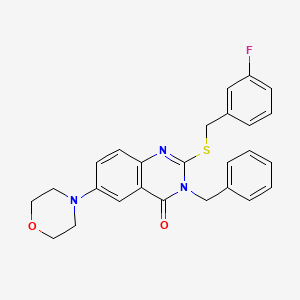

![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2364948.png)

![2-Butylbenzo[b]furan-5-carboxylic acid](/img/structure/B2364950.png)

![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-methyl-N-phenylnaphthalene-2-carboxamide](/img/structure/B2364956.png)

![1-[3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-3-pyrimidin-2-ylurea](/img/structure/B2364959.png)